N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine
Description
Properties
IUPAC Name |
N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c1-13-9-17(15-5-3-4-6-16(15)21-13)24(2)14-10-25(11-14)19-8-7-18-22-20-12-26(18)23-19/h3-9,12,14H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLTYRCTSOAWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under reflux conditions in the presence of a catalyst.
Azetidine Ring Formation: The azetidine ring can be synthesized via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the triazolopyridazine intermediate.
Quinoline Core Attachment: The final step involves coupling the azetidine-triazolopyridazine intermediate with a quinoline derivative through amination reactions, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazolopyridazine and quinoline rings.
Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline and azetidine moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated quinoline derivatives and azetidine precursors in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
Biologically, the compound has shown promise in inhibiting specific enzymes and pathways, making it a potential candidate for drug development.
Medicine
In medicinal research, N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine is being explored for its anticancer properties, particularly its ability to inhibit tumor growth and induce apoptosis in cancer cells .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit the c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways . By binding to the ATP-binding sites of these kinases, the compound effectively blocks their activity, leading to reduced tumor growth and increased apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Key Research Findings
- Structural Flexibility : Azetidine-triazolopyridazine hybrids demonstrate tunable pharmacokinetics; substitution of the azetidine’s N-methyl group (as in the target compound) may improve solubility .
- Activity vs. Toxicity : Fluorobenzyl-substituted benzoxazines (e.g., ) show selective cytotoxicity, suggesting that electron-withdrawing groups on aromatic rings enhance therapeutic indices.
- Synthetic Challenges : Steric hindrance in azetidine-triazolopyridazine coupling necessitates optimized catalysts, as seen in palladium-mediated cross-couplings .
Biological Activity
N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core and subsequent functionalization with triazole and azetidine moieties. The detailed synthetic pathway can be summarized as follows:
- Formation of Quinoline Core : The initial step involves the synthesis of the quinoline framework through cyclization reactions.
- Introduction of Triazole and Azetidine : Following the formation of the quinoline core, triazole and azetidine groups are introduced using coupling reactions.
Biological Activity
The biological activity of this compound has been evaluated through various assays that assess its pharmacological properties.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have demonstrated efficacy against a range of bacterial strains. A recent study reported that certain triazoloquinoline derivatives displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that quinoline derivatives often show anticancer properties. In vitro studies have demonstrated that compounds related to this compound can induce apoptosis in cancer cell lines. For example, a compound with a similar scaffold was found to inhibit cell proliferation in human breast cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. In vitro assays have shown that it can inhibit specific enzymes linked to disease pathways. For instance, it has been reported to act as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is significant for diabetes management .
Case Studies
Several case studies highlight the biological activities of compounds related to this compound:
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial effects against various bacterial strains.
- Method : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones against E. coli and S. aureus, indicating strong antibacterial properties.
-
Case Study on Anticancer Activity :
- Objective : To assess cytotoxic effects on cancer cell lines.
- Method : MTT assay was used to determine cell viability.
- Results : The compound exhibited IC50 values in the low micromolar range against breast cancer cells.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Reductive amination : For coupling the azetidine and quinolin-4-amine moieties (e.g., using NaBH₃CN or STAB ).
- Nucleophilic substitution : To introduce the triazolopyridazine group (e.g., using Cs₂CO₃ as a base in DMF ).
- Protection/deprotection strategies : For reactive amines (e.g., Boc-protected intermediates ).
Q. Characterization Techniques :
Q. What spectroscopic and analytical techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Resolves proton environments (e.g., distinguishes quinoline C4-amine from azetidine CH₂ groups) .
- IR Spectroscopy : Confirms functional groups (e.g., NH stretches at ~3298 cm⁻¹) .
- X-ray crystallography : Resolves absolute stereochemistry (if applicable) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Storage : Protect from light in sealed containers at 2–8°C .
- Handling : Use inert atmosphere (N₂/Ar) for hygroscopic intermediates .
- Stability monitoring : Regular HPLC analysis to detect degradation (e.g., hydrolysis of the azetidine ring) .
Q. How can synthetic yields be optimized during scale-up?
Methodological Answer: Key factors include:
- Catalyst loading : Higher Pd/C ratios (0.1 eq vs. 0.05 eq) improve coupling efficiency (e.g., from 40% to 51% yield) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution .
- Temperature control : Lower temps (35°C) reduce side reactions in azetidine ring formation .
Q. Example Optimization Table :
| Step | Condition | Yield (Lab Scale) | Yield (Pilot Scale) |
|---|---|---|---|
| Triazolopyridazine coupling | DMF, 80°C, 12h | 54% | 49% |
| Reductive amination | NaBH₃CN, MeOH | 82% | 75% |
Q. What strategies address low aqueous solubility in biological assays?
Methodological Answer:
- Salt formation : Hydrochloride salts improve solubility (e.g., 32a in ) .
- Prodrug design : Introduce phosphate esters at the quinoline NH group .
- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound integrity .
Q. How do structural modifications to the triazolopyridazine moiety affect bioactivity?
Methodological Answer: Structure-Activity Relationship (SAR) Insights :
| Substituent | Biological Impact | Reference |
|---|---|---|
| Methyl at C3 | Enhances BRD4 binding (IC₅₀ = 0.2 μM) | |
| Trifluoromethyl | Reduces thrombin inhibition (Ki > 300 μM) | |
| Cyclopropyl | Improves metabolic stability (t₁/₂ > 6h) |
Q. Methodology :
- Molecular docking : Predict binding modes with BRD4 bromodomains .
- In vitro assays : Test antiproliferative activity (e.g., IC₅₀ in cancer cell lines) .
Q. How can contradictory biological data across studies be resolved?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., HCT-116 vs. MCF-7) and incubation times .
- Purity validation : Ensure >95% HPLC purity to exclude confounding impurities .
- Control experiments : Test metabolites (e.g., N-demethylated derivatives) for off-target effects .
Case Study :
A study reported loss of fibrinogen receptor binding (IC₅₀ > 100 μM) when replacing benzamidine with triazolopyridazine, highlighting the need for scaffold-specific optimization .
Q. What computational approaches predict target engagement and toxicity?
Methodological Answer:
- Molecular Dynamics (MD) simulations : Assess binding stability with kinases (e.g., 100 ns simulations in GROMACS) .
- ADMET prediction : Use SwissADME to estimate permeability (LogP < 5) and hERG inhibition risk .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
